2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure. This compound is known for its stability and is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of chiral tertiary amines as catalysts and hydrogen bond catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can undergo hydrolysis, releasing the active azabicyclo structure, which can then interact with enzymes or receptors. The pathways involved often include hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid
- 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Uniqueness
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and versatility in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(13)7-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXJAZJOEXTZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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